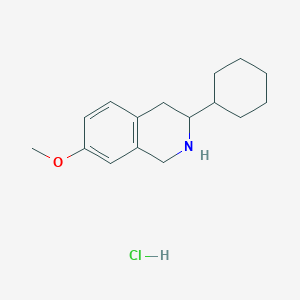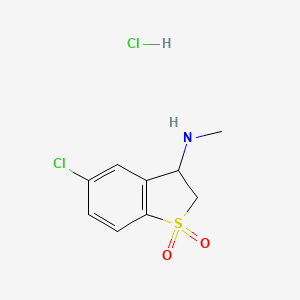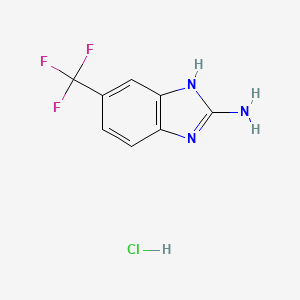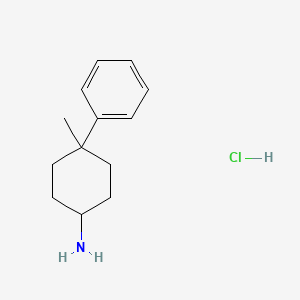
4-Methyl-4-phenylcyclohexan-1-amine hydrochloride
Vue d'ensemble
Description
4-Methyl-4-phenylcyclohexan-1-amine hydrochloride, also known as methamphetamine or crystal meth, is a highly addictive and illegal drug that is widely abused worldwide. Despite its negative reputation, this compound has been extensively studied by scientists due to its potential therapeutic applications in treating various medical conditions. In
Applications De Recherche Scientifique
Despite its illegal status, 4-Methyl-4-phenylcyclohexan-1-amine hydrochlorideine has been studied by scientists for its potential therapeutic applications. Methamphetamine has been shown to have promising effects in treating attention deficit hyperactivity disorder (ADHD), obesity, and narcolepsy. In addition, 4-Methyl-4-phenylcyclohexan-1-amine hydrochlorideine has been found to have neuroprotective effects against Parkinson's disease and Alzheimer's disease.
Mécanisme D'action
Methamphetamine works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, motivation, and pleasure. Methamphetamine also blocks the reuptake of these neurotransmitters, leading to an accumulation of them in the brain. This results in the intense euphoria and increased energy levels that are associated with 4-Methyl-4-phenylcyclohexan-1-amine hydrochlorideine use.
Effets Biochimiques Et Physiologiques
Methamphetamine use can have a range of negative biochemical and physiological effects on the body. Methamphetamine use can cause elevated heart rate and blood pressure, which can lead to heart attack and stroke. Methamphetamine use can also cause damage to the liver, kidneys, and lungs. Chronic 4-Methyl-4-phenylcyclohexan-1-amine hydrochlorideine use can also result in severe dental problems, such as tooth decay and gum disease.
Avantages Et Limitations Des Expériences En Laboratoire
Methamphetamine is commonly used in laboratory experiments to study its effects on the brain and behavior. Methamphetamine has been found to be a useful tool for studying the neural mechanisms of addiction and drug abuse. However, the use of 4-Methyl-4-phenylcyclohexan-1-amine hydrochlorideine in laboratory experiments is limited by its potential for abuse and addiction. Researchers must take precautions to ensure that 4-Methyl-4-phenylcyclohexan-1-amine hydrochlorideine is used safely and responsibly in laboratory settings.
Orientations Futures
There are many potential future directions for research on 4-Methyl-4-phenylcyclohexan-1-amine hydrochloride. One area of research is the development of new drugs that target the same neurotransmitter systems as 4-Methyl-4-phenylcyclohexan-1-amine hydrochlorideine, but with fewer negative side effects. Another area of research is the development of new therapies for addiction and drug abuse that target the neural mechanisms of addiction. Finally, there is a need for more research on the long-term effects of 4-Methyl-4-phenylcyclohexan-1-amine hydrochlorideine use on the brain and body, as well as the potential for 4-Methyl-4-phenylcyclohexan-1-amine hydrochlorideine to be used as a therapeutic agent in the treatment of various medical conditions.
Conclusion
In conclusion, 4-Methyl-4-phenylcyclohexan-1-amine hydrochloride, or 4-Methyl-4-phenylcyclohexan-1-amine hydrochlorideine, is a highly addictive and illegal drug that has potential therapeutic applications. While 4-Methyl-4-phenylcyclohexan-1-amine hydrochlorideine use can have negative biochemical and physiological effects on the body, it has been studied extensively by scientists for its potential therapeutic applications. Future research on 4-Methyl-4-phenylcyclohexan-1-amine hydrochlorideine will likely focus on the development of new drugs and therapies that target the neural mechanisms of addiction and drug abuse, as well as the long-term effects of 4-Methyl-4-phenylcyclohexan-1-amine hydrochlorideine use on the brain and body.
Propriétés
IUPAC Name |
4-methyl-4-phenylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-13(9-7-12(14)8-10-13)11-5-3-2-4-6-11;/h2-6,12H,7-10,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDGXHHOIBQACL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4-phenylcyclohexan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



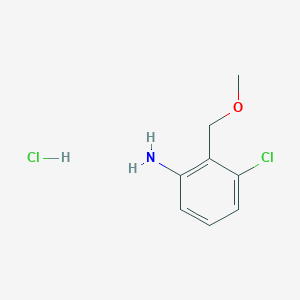
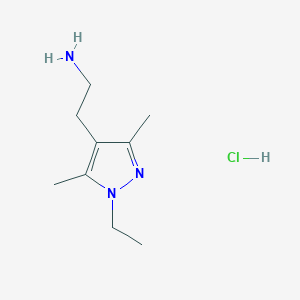
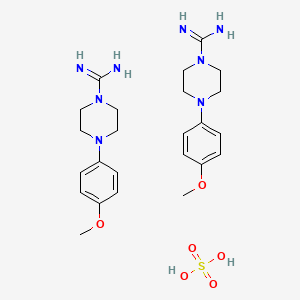
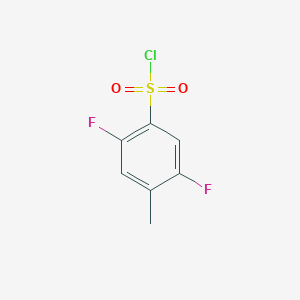
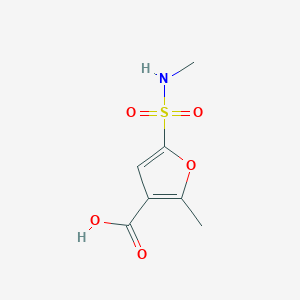

![methyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine hydrochloride](/img/structure/B1431702.png)
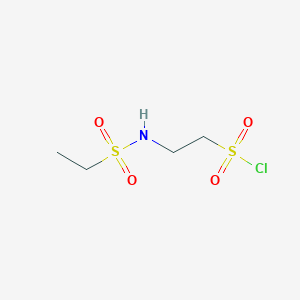
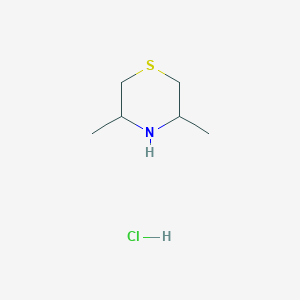
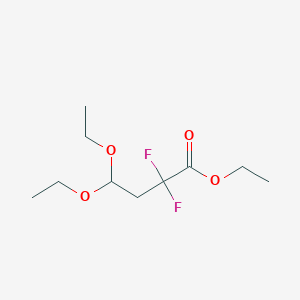
![1-[5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1431709.png)
